molecular formula C10H9FN2 B14207186 Fluorobenzene;pyrimidine CAS No. 835653-06-0

Fluorobenzene;pyrimidine

Cat. No.: B14207186
CAS No.: 835653-06-0
M. Wt: 176.19 g/mol
InChI Key: FOPROEBLKARBGB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Electrophilic Aromatic Substitution

Fluorobenzene undergoes electrophilic aromatic substitution reactions, albeit less readily than other halogenated benzenes due to the electron-withdrawing effect of the fluorine atom. The reactivity of fluorobenzene can be summarized as follows:

The unique electronic effects of fluorine result in different regioselectivity compared to other halogens, often favoring substitution at the para position due to steric hindrance at the ortho position.

Nucleophilic Substitution Reactions

Fluorobenzene can also participate in nucleophilic substitution reactions, particularly when treated with strong nucleophiles under specific conditions. The most common mechanism is the displacement of the fluoride ion, which can be facilitated by solvents or catalysts.

Biological Activity of Pyrimidine Derivatives

Pyrimidine derivatives have been extensively studied for their biological activities, particularly as potential therapeutic agents. Recent research highlights that certain pyrimidine derivatives exhibit antifungal properties, with some compounds showing higher efficacy than established antifungal agents like Pyrimethanil .

Combined Chemical Reactions of Fluorobenzene and Pyrimidine

The interaction between fluorobenzene and pyrimidine has been explored in various synthetic pathways:

Mechanistic Insights

The reactivity patterns observed in the combination of these two compounds often depend on the specific conditions used during synthesis:

  • Nucleophilic Attack : In reactions involving nucleophiles, the presence of fluorine in fluorobenzene may enhance the electrophilicity of adjacent carbon atoms in pyrimidines.

  • Rate Constants : Studies indicate that fluorinated pyrimidines react significantly faster than their non-fluorinated counterparts when subjected to nucleophilic attack .

Biological Activity Data

CompoundTarget OrganismEC₅₀ (μg/mL)
5-bromo-2-fluoro-N-(3-(pyrimidin-4-yl)phenyl)benzamidePhomopsis sp.10.5
PyrimethanilPhomopsis sp.32.1

Comparison with Similar Compounds

Fluorobenzene can be compared to other halobenzenes like chlorobenzene, bromobenzene, and iodobenzene . Its unique pi-donor properties make it more reactive in electrophilic substitution reactions. Pyrimidine derivatives can be compared to other nitrogen-containing heterocycles like pyridine and pyrazine . Pyrimidine’s ability to form hydrogen bonds and its role in DNA and RNA make it unique among these compounds.

List of Similar Compounds:
  • Chlorobenzene
  • Bromobenzene
  • Iodobenzene
  • Pyridine
  • Pyrazine

Properties

CAS No.

835653-06-0

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

fluorobenzene;pyrimidine

InChI

InChI=1S/C6H5F.C4H4N2/c7-6-4-2-1-3-5-6;1-2-5-4-6-3-1/h1-5H;1-4H

InChI Key

FOPROEBLKARBGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)F.C1=CN=CN=C1

Origin of Product

United States

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